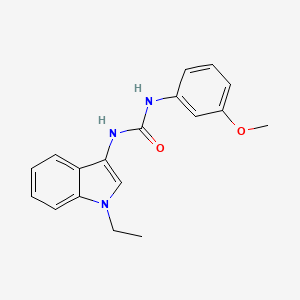

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-21-12-16(15-9-4-5-10-17(15)21)20-18(22)19-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVJVTXUVJBJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea.

Substitution: Formation of 1-(1-ethyl-1H-indol-3-yl)-3-(3-substituted phenyl)urea.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Case Study 1: Efficacy Against A431 Cells

A study evaluated the efficacy of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea against A431 human epidermoid carcinoma cells. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, highlighting its potential for further development in cancer therapy .

Mechanism of Action

The anticancer effects are attributed to the compound's ability to:

- Induce apoptosis through caspase activation.

- Modulate Bcl-2 family proteins, which are crucial in regulating cell death pathways.

Antimicrobial Properties

The compound also shows significant antimicrobial activity, making it a candidate for treating bacterial infections.

Case Study 2: Antimicrobial Efficacy

In a comparative study, derivatives similar to this compound exhibited over 55% biofilm inhibition against Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that it can be effective against resistant strains of bacteria .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | IC50 values comparable to standard treatments | |

| Antimicrobial | Over 55% biofilm inhibition against MRSA |

Future Research Directions

Given the promising results in both anticancer and antimicrobial applications, further studies are warranted. Potential research directions include:

- In Vivo Studies: To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies: To elucidate the specific pathways through which the compound exerts its effects.

- Formulation Development: To create effective delivery systems for clinical applications.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Urea Backbone

- 1-(3-Methoxyphenyl)-3-(4-thiazol-phenyl-piperazine)urea (11l) : This compound shares the 3-methoxyphenylurea moiety but replaces the indole group with a complex thiazol-phenyl-piperazine chain. The molecular weight (ESI-MS m/z: 496.3) is significantly higher than the target compound’s estimated molecular weight (~308.36 g/mol), highlighting the impact of bulky substituents on pharmacokinetic properties .

Indole-Based Analogues

Key Observations :

- Bulky substituents (e.g., thiazol-piperazine in 11l) increase molecular weight but may reduce membrane permeability.

- The 3-methoxyphenyl group is consistently associated with moderate to high synthetic yields (82–88%), suggesting stability under reaction conditions .

Biological Activity

Overview

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound belonging to the class of ureas, characterized by an indole ring substituted with an ethyl group and a methoxyphenyl group attached to the urea moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-methoxyaniline in the presence of coupling reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents such as dichloromethane or tetrahydrofuran .

The mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate various biological pathways. The indole structure can facilitate interactions through π-stacking and hydrogen bonding, which may influence cellular processes and signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, derivatives based on indole have shown minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial pathogens .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.25 | Gram-positive bacteria |

| Compound B | 0.5 | Yeast (Candida albicans) |

| Compound C | 2.0 | Gram-negative bacteria |

| This compound | TBD | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it has shown promising effects on melanoma cells, influencing cell cycle progression and apoptosis . The structure–activity relationship (SAR) studies indicate that modifications in the indole or phenyl moieties can enhance biological activity, suggesting a pathway for developing more potent derivatives .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| M21 Melanoma | TBD | Cell cycle arrest |

| Estrogen receptor-positive breast cancer | TBD | Apoptosis induction |

Case Studies

A notable case study involved the evaluation of several indole derivatives for their antimicrobial efficacy in vivo. The study reported that compounds exhibiting high antimicrobial activity also maintained low cytotoxicity against human fibroblast cells, indicating a favorable therapeutic index . Furthermore, these compounds were tested in animal models for their effectiveness against staphylococcal sepsis, demonstrating their potential as therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea?

Answer:

Synthesis typically involves coupling substituted isocyanates with amines or nucleophilic aromatic substitution. For example:

- Step 1: Prepare the indole precursor (1-ethyl-1H-indole-3-amine) via Fischer indole synthesis using ethylhydrazine and a ketone under acidic conditions.

- Step 2: React with 3-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours. Catalytic bases like triethylamine may enhance reactivity .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for sluggish reactions) or use microwave-assisted synthesis to reduce time .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this urea derivative?

Answer:

- 1H/13C NMR: Confirm regiochemistry of substituents. For example, the indole NH proton typically appears downfield (δ 10–12 ppm), while urea NH protons resonate at δ 6–8 ppm .

- IR Spectroscopy: Validate urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., urea carbonyl interactions with adjacent aromatic rings) .

Basic: How do solvent polarity and pH influence the solubility and stability of this compound?

Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Methoxy groups enhance solubility in alcohols (e.g., methanol) .

- Stability: Hydrolytically sensitive under strongly acidic/basic conditions due to urea bond lability. Store in inert atmospheres at –20°C. Monitor degradation via HPLC-UV .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

- Modify Substituents: Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic pockets in target proteins .

- Bioisosteric Replacement: Substitute the urea moiety with thiourea or amide groups to assess impact on potency and metabolic stability .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, followed by synthesis and in vitro validation .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity, and how should conflicting data be resolved?

Answer:

- Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculation) .

- Data Contradictions: Cross-validate using clonogenic assays or flow cytometry (apoptosis/necrosis). Check for batch-to-batch compound purity via NMR/HPLC and confirm cell line authenticity via STR profiling .

Advanced: What computational approaches elucidate the mechanism of action for urea-based inhibitors?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to identify key residues for urea interactions .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with a test set of analogs .

- ADMET Prediction: Use SwissADME or ProTox-II to prioritize compounds with favorable pharmacokinetics and low toxicity .

Advanced: How should researchers address discrepancies in reported toxicity profiles?

Answer:

- Standardize Assays: Compare acute toxicity (e.g., OECD 423 guidelines) across labs. Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times .

- Metabolite Identification: Perform LC-HRMS to detect reactive metabolites (e.g., hydroxylated or glutathione-adducted species) that may explain toxicity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.